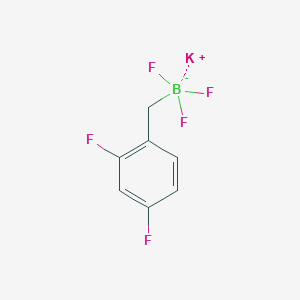

Potassium (2,4-difluorobenzyl)trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (2,4-difluorobenzyl)trifluoroborate, also known as KFBT, is a versatile and highly reactive compound with a wide range of applications in scientific research. This compound is a fluorinated derivative of potassium trifluoroborate and is a colorless, water-soluble solid that is commonly used in organic synthesis. It has a variety of uses in the laboratory, including in the synthesis of organic compounds, in catalytic reactions, and in the development of new materials. KFBT is also an important reagent in the development of new pharmaceuticals and biochemicals. In

Wissenschaftliche Forschungsanwendungen

Suzuki Cross-Coupling Reactions

Potassium (2,4-difluorobenzyl)trifluoroborate plays a significant role in Suzuki cross-coupling reactions. These reactions involve the coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates. The process is facilitated by palladium catalysts and results in the formation of various functional groups. The trifluoroborates used in this process are noted for their stability, being resistant to air and moisture, allowing them to be stored indefinitely (Molander & Rivero, 2002).

Cleavage of Carbon-Carbon Bonds

Another notable application of potassium (2,4-difluorobenzyl)trifluoroborate is in processes that involve the cleavage of carbon-carbon bonds. A unique method has been designed to generate α,α-difluorobenzyl carbanions in the presence of potassium carbonate. This process utilizes the cleavage of C-C bonds during the release of trifluoroacetate and is significant for the synthesis of difluoromethylbenzenes, which are valuable synthetic targets (Khatri et al., 2019).

Synthesis and Characterization

Potassium (2,4-difluorobenzyl)trifluoroborate has also been synthesized and characterized in various studies. For instance, potassium-bis(trifluoromethyl)amino trifluoroborate was prepared and characterized through elemental analyses, NMR, and IR spectra (Pawelke, 1988). Additionally, the improved synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] was developed, providing a scalable and efficient method for synthesizing this reagent (Molander & Hoag, 2003).

Spectroscopic Studies

Spectroscopic studies have also been conducted on salts containing potassium (2,4-difluorobenzyl)trifluoroborate, such as potassium 1-fluorobenzoyltrifluoroborate (FBTFB) salt. These studies involve Fourier Transformed Infrared (FT-IR) and Raman solid-state spectroscopies, as well as ultraviolet-visible spectroscopy in aqueous solution. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Iramain et al., 2020).

Wirkmechanismus

Target of Action

Potassium (2,4-difluorobenzyl)trifluoroborate is a boron-based compound

Mode of Action

It’s known that boron-based compounds like this one are often used as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions . These reactions are most commonly catalyzed by metals such as copper, rhodium, nickel, or palladium .

Eigenschaften

IUPAC Name |

potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYGULLVNAILFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF5K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2,4-difluorobenzyl)trifluoroborate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2920522.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2920525.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2920528.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)

![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-3-carboxamide](/img/structure/B2920540.png)